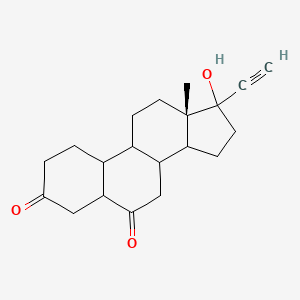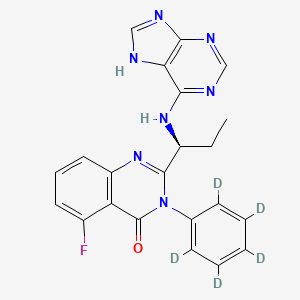
17-Hydroxy-19-norpregn-20-yne-3,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of structurally related steroids often involves complex chemical reactions, including the hypoiodite reaction, Henbest acetylation, and oxidation processes. For example, Kirk and Yeoh (1983) describe the synthesis of 19,21-dihydroxypregn-4-ene-3,20-dione, a compound with similarities to 17-Hydroxy-19-norpregn-20-yne-3,6-dione, through a series of reactions starting from 3β-acetoxypregn-5-en-20-one (Kirk & Yeoh, 1983). These methods highlight the complex steps involved in synthesizing such compounds, including protection and deprotection of functional groups and the strategic introduction of specific functional groups to achieve the desired structure.
Molecular Structure Analysis
The molecular structure of steroids is crucial in determining their biological activity. Techniques such as X-ray crystallography provide detailed insights into the stereochemistry and conformation of these molecules. Weeks et al. (1976) determined the crystal and molecular structure of a closely related compound, shedding light on the configuration at crucial carbon atoms and the overall 3D orientation of the molecule (Weeks et al., 1976). Such analyses are essential for understanding the interaction of these molecules with biological targets.
Chemical Reactions and Properties
Steroids undergo various chemical reactions that modify their structure and function. Reactions such as epoxidation, hydroxylation, and acylation are common and serve to introduce new functional groups or modify existing ones, impacting the molecule's biological activities. The synthesis and study of derivatives like 16-methylene-17α-hydroxy-19-norpregn-4-ene-3,20-dione demonstrate how structural modifications influence the properties and potential applications of these compounds (Fang-Yao Li et al., 1997).
Physical Properties Analysis
The physical properties of steroids, including their crystalline structure, melting points, and solubility, are influenced by their molecular structure. These properties are crucial for their formulation and application in various fields. X-ray crystallography studies provide insights into the crystal structure and stability of these compounds, offering a basis for understanding their behavior in different environments.
Chemical Properties Analysis
The chemical properties of steroids, such as their reactivity, stability under various conditions, and interactions with other molecules, are central to their utility in research and application. Studies on the chemoselective reactions and synthesis of novel steroid derivatives expand the understanding of these properties, enabling the development of compounds with tailored functionalities for specific applications (J. Bull & Lynne H Steer, 1991).
科学的研究の応用
Phosphonic Acid: Preparation and Applications
Phosphonic acid, characterized by its unique bonding of a phosphorus atom with three oxygen atoms and one carbon atom, finds applications across bioactive properties (as drugs or pro-drugs), bone targeting, design of supramolecular or hybrid materials, surface functionalization, analytical purposes, medical imaging, and as phosphoantigen. These diverse applications cover fields such as chemistry, biology, and physics, highlighting the compound's utility in various research projects (Sevrain et al., 2017).
Hydroxy Acids in Cosmetic and Therapeutic Formulations
Hydroxy acids (HAs), including α-hydroxy acids, β-hydroxy acids, polyhydroxy acids, and bionic acids, are utilized in cosmetic and therapeutic formulations for their beneficial effects on the skin. Their applications span treating photoaging, acne, ichthyosis, rosacea, pigmentation disorders, and psoriasis. The safety evaluation of these compounds, especially regarding their prolonged use on sun-exposed skin, is crucial, illustrating the compound's significance in dermatological applications (Kornhauser et al., 2010).
4-Hydroxy-2,3-nonenal: A Signal for Cell Function and Differentiation
4-Hydroxy-2,3-nonenal (HNE), a biologically active product of lipid peroxidation, indicates oxidative stress-related injury but also acts as a biological signal modulating chemotaxis, signal transduction, gene expression, cell proliferation, and differentiation. This highlights the compound's role in both pathological conditions and normal biological signaling processes (Dianzani et al., 1999).
Hydroxyapatite: Synthesis, Functionalization, and Biomedical Applications
Hydroxyapatite (HA), resembling natural bone in structure and composition, is widely used in bone tissue regeneration and as a carrier in drug delivery systems. Advances in HA's synthesis, functionalization, and applications in biomedical fields, including implants, drug delivery, and ceramic materials, underscore its importance in research and clinical applications (Haider et al., 2017).
作用機序
Target of Action
Similar compounds are known to interact with various receptors and enzymes in the body, influencing a range of biological processes .
Mode of Action
It’s worth noting that similar compounds often interact with their targets through a variety of mechanisms, including binding to receptors, inhibiting enzymes, or modulating signal transduction pathways .
Biochemical Pathways
Compounds with similar structures are known to influence a variety of biochemical pathways, potentially leading to diverse downstream effects .
Pharmacokinetics
The molecular weight of the compound is 312403 , which may influence its pharmacokinetic properties.
Result of Action
Similar compounds are known to have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
特性
IUPAC Name |
(13S)-17-ethynyl-17-hydroxy-13-methyl-2,4,5,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-3-20(23)9-7-17-15-11-18(22)16-10-12(21)4-5-13(16)14(15)6-8-19(17,20)2/h1,13-17,23H,4-11H2,2H3/t13?,14?,15?,16?,17?,19-,20?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFXBUQCWJKXKJ-RHEVUYGUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C4CCC(=O)CC4C(=O)CC3C1CCC2(C#C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3C4CCC(=O)CC4C(=O)CC3C1CCC2(C#C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


